5-Bromo-4'-chlorosalicylanilide (CAS: 3679-64-9), commonly known as Salifungin or Multifungin, is a structurally streamlined halogenated salicylanilide. Traditionally utilized as a broad-spectrum topical antifungal benchmark, it has recently been validated as a potent, membrane-active antibacterial agent. Unlike highly substituted anthelmintic salicylanilides, this compound features a straightforward 5-bromo and 4'-chloro substitution pattern. This specific halogenation profile provides a highly lipophilic, protonophore-capable scaffold that efficiently disrupts bacterial proton motive force (PMF) and membrane integrity. For procurement, it serves as a critical dual-action (antimicrobial and anti-inflammatory) reference material and a structurally unencumbered precursor for advanced structure-activity relationship (SAR) studies in drug discovery workflows [1].
Substituting 5-Bromo-4'-chlorosalicylanilide with more common salicylanilides like niclosamide or tribromsalan fundamentally alters assay outcomes and synthetic pathways. Niclosamide, while widely available, contains a nitro group that restricts its mechanism to bacteriostatic inhibition and introduces confounding cellular toxicity, rendering it unsuitable for bactericidal or anti-biofilm assays [1]. Older analogs like tribromsalan exhibit severe photo-cross-reactivity, limiting their utility in topical formulation development [2]. Furthermore, attempting to use clinical antibiotics (e.g., vancomycin) as baselines in biofilm eradication models fails because they lack the specific PMF-uncoupling and membrane-disrupting mechanism unique to this specific halogenated salicylanilide, leading to false-negative efficacy readouts in established biofilm matrices [1].
In high-throughput antimicrobial screening workflows, procuring a strictly bactericidal standard is critical to avoid false-positive resistance readouts. Recent assays identify 5-Bromo-4'-chlorosalicylanilide as a potent bactericidal agent against MRSA (MICs of 0.25–0.5 μg/mL and MBCs of 0.5–1 μg/mL). Time-kill assays demonstrate that while the common analog niclosamide is strictly bacteriostatic (merely inhibiting growth), 5-Bromo-4'-chlorosalicylanilide completely eradicates the pathogen [1].
| Evidence Dimension | Minimum Bactericidal Concentration (MBC) and killing kinetics |
| Target Compound Data | 5-Bromo-4'-chlorosalicylanilide (MBC = 0.5–1 μg/mL; fully bactericidal) |
| Comparator Or Baseline | Niclosamide (Bacteriostatic; fails to eradicate at MIC) |
| Quantified Difference | Transition from temporary growth inhibition (niclosamide) to complete bacterial eradication. |
| Conditions | In vitro MRSA time-kill assays and microbroth dilution. |
Procuring this specific compound provides a confirmed bactericidal salicylanilide scaffold, essential for developing treatments targeting persistent infections where bacteriostatic agents fail.
For medicinal chemistry and synthesis workflows, the structural simplicity of 5-Bromo-4'-chlorosalicylanilide makes it a superior starting material. Its streamlined 5-Br, 4'-Cl substitution pattern minimizes steric hindrance during derivatization and eliminates the nitro-driven toxicity seen in niclosamide, as well as the severe photo-cross-reactivity risks associated with polyhalogenated analogs like tribromsalan [1], [2].
| Evidence Dimension | Scaffold complexity and derivatization safety |
| Target Compound Data | 5-Bromo-4'-chlorosalicylanilide (Simple di-halogenated scaffold, no nitro group) |
| Comparator Or Baseline | Niclosamide (Nitro-substituted) / Tribromsalan (Tri-brominated, highly photo-reactive) |
| Quantified Difference | Elimination of nitro-group cellular toxicity and reduction of photo-sensitization risks during structural modification. |
| Conditions | Chemical synthesis and structural optimization workflows. |
Procuring this specific analog provides medicinal chemists with an unencumbered, highly active core for developing next-generation protonophores with improved safety and processability profiles.
5-Bromo-4'-chlorosalicylanilide exerts its activity by disrupting the bacterial proton motive force (PMF) and rupturing membrane integrity, allowing it to penetrate and eradicate established bacterial biofilms. In comparative studies, it effectively eliminated MRSA biofilms, demonstrating superior biofilm clearance compared to standard clinical antibiotics like vancomycin, which often fail to penetrate mature extracellular polymeric matrices [1].
| Evidence Dimension | Biofilm inhibition and eradication efficacy |
| Target Compound Data | 5-Bromo-4'-chlorosalicylanilide (Effectively eradicates established MRSA biofilms) |
| Comparator Or Baseline | Vancomycin (Ineffective at eradicating mature biofilms) |
| Quantified Difference | Complete eradication of embedded cells vs. survival of biofilm-associated persisters. |
| Conditions | In vitro MRSA biofilm matrix assays. |
Researchers targeting biofilm-associated infections must select this compound over standard antibiotics to ensure mechanistic penetration and eradication of the biofilm matrix.
Beyond direct membrane disruption, 5-Bromo-4'-chlorosalicylanilide exhibits a dual-action profile in vivo. In MRSA-infected mouse models, administration of the compound not only significantly improved survival rates and reduced bacterial loads in the liver and spleen but also actively reduced the production of inflammatory factors. This anti-inflammatory property is rarely validated for standard anthelmintic salicylanilides [1].
| Evidence Dimension | In vivo infection clearance and inflammatory response |
| Target Compound Data | 5-Bromo-4'-chlorosalicylanilide (Simultaneously reduces bacterial load and inflammatory cytokines) |
| Comparator Or Baseline | Standard salicylanilides (Typically lack validated anti-inflammatory dual-action) |
| Quantified Difference | Measurable reduction of host inflammatory markers alongside pathogen burden clearance. |
| Conditions | MRSA-infected murine models (liver and spleen bacterial load quantification). |
This dual-action profile makes the compound an ideal single-agent benchmark for complex in vivo infection models, reducing the need for multi-drug anti-inflammatory controls.
Due to its proven bactericidal activity and PMF-disrupting mechanism, this compound is the right choice as a positive control in high-throughput screening assays targeting drug-resistant Gram-positive pathogens, avoiding the false-positive resistance readouts common with bacteriostatic analogs like niclosamide [1].
Because it successfully penetrates and eradicates mature MRSA biofilms where clinical antibiotics fail, it is an ideal precursor and reference standard for medicinal chemists developing novel anti-biofilm therapeutics [1].
Its ability to simultaneously reduce systemic bacterial loads and inflammatory cytokines makes it a superior single-agent benchmark for in vivo murine models of severe systemic or peritoneal infections, simplifying experimental design [1].
As the active pharmaceutical ingredient historically known as Multifungin, it remains a critical quantitative standard for evaluating the efficacy of new topical treatments against dermatophytes and oral candidiasis in formulation compatibility testing [1].
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